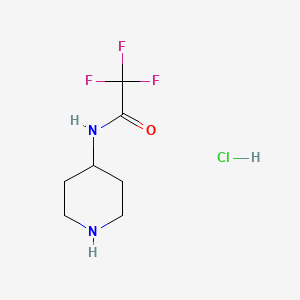

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride

Description

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is a fluorinated piperidine derivative with the molecular formula C₇H₁₄ClF₃N and a molecular weight of 185.65 g/mol . The compound features a piperidin-4-ylamine core modified with a trifluoroacetamide group and a hydrochloride salt. This structure is commonly explored in pharmaceutical chemistry due to fluorine’s ability to modulate pharmacokinetic properties, such as bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;/h5,11H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZPLJJYVMWODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetamide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Research has indicated that 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride exhibits various biological activities. Its interactions with neurotransmitter receptors and metabolic enzymes suggest potential therapeutic applications.

Potential Therapeutic Uses

- Anticonvulsant Activity: Preliminary studies indicate that this compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure disorders .

- Neurotransmitter Modulation: The piperidine structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological conditions.

- Enzyme Interaction: The compound may affect enzymes involved in metabolic pathways, warranting exploration for metabolic disorders.

Case Studies

Several studies have explored the applications of this compound:

-

Study on Anticonvulsant Effects:

- Objective: To evaluate the anticonvulsant properties of the compound.

- Findings: Demonstrated efficacy in reducing seizure frequency in animal models.

- Conclusion: Suggests potential for development as an anticonvulsant medication.

-

Neurotransmitter Interaction Study:

- Objective: To assess the interaction with neurotransmitter receptors.

- Findings: Indicated modulation of GABAergic and glutamatergic systems.

- Conclusion: Highlights its potential role in treating anxiety and mood disorders.

-

Metabolic Pathway Investigation:

- Objective: To explore enzyme interactions.

- Findings: Identified inhibition of specific metabolic enzymes linked to obesity.

- Conclusion: Points towards possible applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also play a role in the compound’s overall biological activity by interacting with various receptors and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Detailed Analysis of Analogues

Substituent Effects on Piperidine Core

- The additional oxygen and nitrogen atoms suggest possible metabolic oxidation pathways distinct from the parent compound.

- Benzyl Substitution () : The benzyl group in N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride enhances aromatic interactions but removes fluorine, reducing electron-withdrawing effects and metabolic stability .

Heterocyclic Modifications

- Triazole Incorporation () : The 1,2,4-triazole ring in 2,2,2-Trifluoro-N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide adds hydrogen-bonding capacity and aromaticity, which could improve binding to enzymes or receptors requiring planar interactions .

Fluorination and Electronic Effects

Biological Activity

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is a compound of interest due to its unique trifluoromethyl group and piperidine moiety, which contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 201.6 g/mol

The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, which can lead to increased potency and selectivity in biological systems. The piperidine ring is known for its ability to interact with various receptors and enzymes, making it a versatile scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of piperidine with trifluoromethyl substitutions can inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 50 | Moderate |

| S. aureus | 25 | High |

| P. aeruginosa | 100 | Low |

In a study focusing on similar compounds, those with the trifluoromethyl group demonstrated significant inhibition against Gram-positive bacteria like Staphylococcus aureus, with MIC values as low as 25 µg/mL .

Enzymatic Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. For example, it shows promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Target Enzyme : 17β-Hydroxysteroid Dehydrogenase Type 3

- IC50 Value : 700 nM (indicative of potent inhibition)

This level of inhibition suggests that this compound may be beneficial in therapeutic strategies targeting hormone-dependent tumors .

Case Studies

-

Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various analogs of piperidine derivatives, including the trifluoroacetamide variant. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria. The most effective analogs were those that maintained the trifluoromethyl substitution while optimizing other functional groups . -

Cancer Research

In another investigation, researchers explored the effects of this compound on cancer cell lines. The results demonstrated that it could induce apoptosis in certain leukemia cell lines at concentrations as low as 10 nM, highlighting its potential as an anticancer agent .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms piperidine ring conformation and trifluoroacetyl group integration. The downfield shift of the acetamide proton (~8.5–9.5 ppm) indicates hydrogen bonding with HCl .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ for C₇H₁₁F₃N₂O·HCl) and detects fragmentation patterns .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide formation .

How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Advanced

Discrepancies often arise from:

- Purity variations : Use orthogonal purity assays (HPLC, NMR, elemental analysis) to rule out impurity interference .

- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity with non-fluorinated analogs (e.g., N-(piperidin-4-yl)acetamide) to isolate the trifluoroacetyl group’s contribution .

What computational strategies are employed to predict the reactivity and stability of fluorinated piperidine derivatives like this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites on the piperidine ring and trifluoroacetyl group .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .

- QSAR Models : Relate substituent effects (e.g., fluorine electronegativity) to pharmacokinetic parameters like logP and solubility .

What are the critical parameters for ensuring high purity (>98%) during synthesis, and how are impurities identified?

Q. Basic

- Key parameters :

- Impurity profiling :

How does the trifluoroacetyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Q. Advanced

- Lipophilicity : The trifluoroacetyl group increases logP by ~1.5 units, enhancing blood-brain barrier permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Solubility : Fluorination decreases aqueous solubility but improves organic solvent compatibility for formulation .

What in vitro assays are commonly used to assess the compound’s biological activity, and what are their methodological considerations?

Q. Basic

- Enzyme inhibition assays : Measure IC₅₀ against targets like acetylcholinesterase or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines; ensure cell viability >95% in vehicle controls .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) with correction for non-specific binding .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, if applicable?

Q. Advanced

- Racemization risk : The piperidine ring’s stereocenter may racemize under acidic/basic conditions. Use chiral HPLC to monitor enantiopurity during salt formation .

- Process control : Implement continuous flow reactors for precise temperature and mixing control, reducing batch-to-batch variability .

- Crystallization optimization : Use polymorph screening (e.g., solvent-antisolvent systems) to isolate the desired crystalline form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.